molecular formula C19H20N4O3S2 B2454754 2-((2,4-dimethylphenyl)amino)-N-(4-sulfamoylbenzyl)thiazole-4-carboxamide CAS No. 1172375-52-8

2-((2,4-dimethylphenyl)amino)-N-(4-sulfamoylbenzyl)thiazole-4-carboxamide

Cat. No.: B2454754
CAS No.: 1172375-52-8
M. Wt: 416.51
InChI Key: ITGQLGMKSQTFRA-UHFFFAOYSA-N
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Description

2-((2,4-dimethylphenyl)amino)-N-(4-sulfamoylbenzyl)thiazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a sulfonamide group, and a carboxamide group, which contribute to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

2-(2,4-dimethylanilino)-N-[(4-sulfamoylphenyl)methyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S2/c1-12-3-8-16(13(2)9-12)22-19-23-17(11-27-19)18(24)21-10-14-4-6-15(7-5-14)28(20,25)26/h3-9,11H,10H2,1-2H3,(H,21,24)(H,22,23)(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGQLGMKSQTFRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=CS2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-dimethylphenyl)amino)-N-(4-sulfamoylbenzyl)thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Amino Group: The 2,4-dimethylphenylamine is introduced via nucleophilic substitution reactions.

    Attachment of the Sulfamoylbenzyl Group: This step involves the reaction of the thiazole derivative with 4-sulfamoylbenzyl chloride under basic conditions.

    Formation of the Carboxamide Group: The final step includes the reaction of the intermediate with a suitable carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((2,4-dimethylphenyl)amino)-N-(4-sulfamoylbenzyl)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of reactive functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Inhibition of Enzymes

The compound has been studied for its inhibitory effects on key enzymes involved in disease processes:

  • Xanthine Oxidase Inhibition: Research indicates that derivatives of thiazole compounds can serve as xanthine oxidase inhibitors, which are crucial in managing conditions like gout and hyperuricemia. The incorporation of specific substituents enhances binding affinity and biological activity against this enzyme .
  • Acetylcholinesterase Inhibition: Similar compounds have shown promise in inhibiting acetylcholinesterase, an enzyme linked to Alzheimer's disease. The design of thiazole derivatives aims to improve cognitive function by increasing acetylcholine levels through enzyme inhibition .

Anticancer Activity

Thiazole derivatives are being explored for their anticancer properties:

  • Mechanism of Action: Compounds like 2-((2,4-dimethylphenyl)amino)-N-(4-sulfamoylbenzyl)thiazole-4-carboxamide may induce apoptosis in cancer cells by modulating pathways that control cell survival and proliferation. This is particularly relevant in targeting cancers that exhibit resistance to conventional therapies .

Case Study 1: Acetylcholinesterase Inhibitors

A study synthesized a series of thiazole-based compounds and evaluated their inhibitory activities against acetylcholinesterase. Among these, certain derivatives exhibited IC50 values significantly lower than standard drugs used for Alzheimer’s treatment, indicating their potential as effective therapeutic agents .

Case Study 2: Xanthine Oxidase Inhibition

In another investigation, thiazole derivatives were designed to enhance the inhibition of xanthine oxidase. The study highlighted the structural modifications that led to increased potency compared to existing drugs like febuxostat. This research underscores the potential of these compounds in managing hyperuricemia and related disorders .

Structural Modifications and Their Impact

The biological activity of thiazole derivatives can be significantly influenced by structural modifications:

  • Substituents on the Phenyl Ring: Alterations at specific positions on the phenyl ring can enhance or diminish the compound's binding affinity to target enzymes.
  • Linker Variations: Introducing different linkers between the thiazole and phenyl moieties has been shown to affect the pharmacokinetics and bioavailability of these compounds .

Mechanism of Action

The mechanism of action of 2-((2,4-dimethylphenyl)amino)-N-(4-sulfamoylbenzyl)thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors, disrupt cellular processes, or interfere with DNA replication. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2,4-dimethylphenyl)amino)-N-(4-sulfamoylphenyl)thiazole-4-carboxamide
  • 2-((2,4-dimethylphenyl)amino)-N-(4-sulfamoylbenzyl)thiazole-5-carboxamide

Uniqueness

2-((2,4-dimethylphenyl)amino)-N-(4-sulfamoylbenzyl)thiazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse applications in various scientific fields, making it a valuable compound for research and development.

Biological Activity

2-((2,4-dimethylphenyl)amino)-N-(4-sulfamoylbenzyl)thiazole-4-carboxamide, with the CAS number 1172375-52-8, is a compound that has garnered interest due to its potential biological activities. This article synthesizes available research findings on its biological properties, particularly focusing on its inhibitory effects on enzymes and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N4O3S2C_{19}H_{20}N_{4}O_{3}S_{2}, with a molecular weight of 416.5 g/mol. Its structure features a thiazole ring, which is known for its biological activity, particularly in the context of enzyme inhibition and antimicrobial properties.

Enzyme Inhibition

Research indicates that compounds similar to thiazole derivatives exhibit significant acetylcholinesterase (AChE) inhibitory activity. A study involving various thiazole derivatives found that certain compounds demonstrated potent AChE inhibition with IC50 values as low as 2.7 µM . The mechanism of action typically involves the binding of these compounds to the active site of AChE, thereby preventing the breakdown of acetylcholine, which is crucial in neurodegenerative diseases like Alzheimer's.

Table 1: Comparison of AChE Inhibitory Activities of Thiazole Derivatives

Compound IDIC50 (µM)Relative Potency
3i2.7High
10103.24Moderate
16108.94Moderate
Donepezil~0.30Standard

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. A study reported that certain thiazole-based compounds exhibited appreciable antimicrobial activity against various bacterial strains . The sulfonamide group present in the compound may contribute to this activity by interfering with bacterial folic acid synthesis.

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have shown that thiazole derivatives can inhibit AChE effectively, making them candidates for further development as therapeutic agents for Alzheimer’s disease. Molecular docking studies confirmed that these compounds bind effectively within the active site of AChE, supporting their potential as lead compounds .
  • Safety and Toxicity : The safety profile of thiazole derivatives is critical for their development as pharmaceuticals. Some studies have indicated low toxicity levels in preliminary assessments, but comprehensive toxicological evaluations are necessary to confirm safety before clinical applications .
  • Comparative Analysis : In comparison with other known AChE inhibitors like donepezil, thiazole derivatives show varying degrees of potency, indicating the need for structural modifications to enhance their efficacy while minimizing side effects.

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